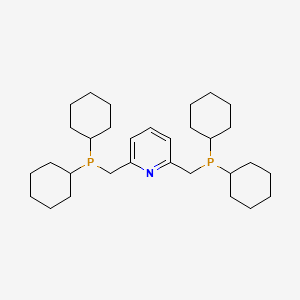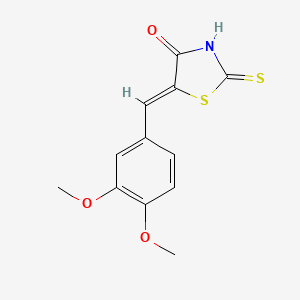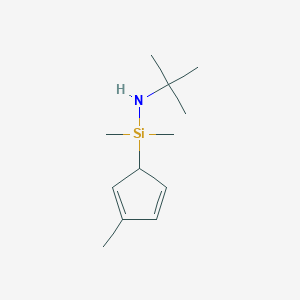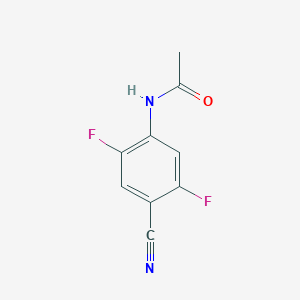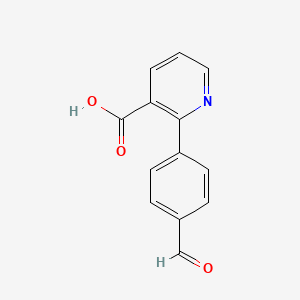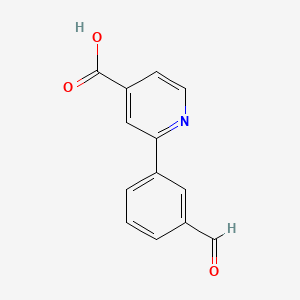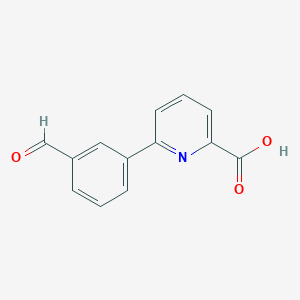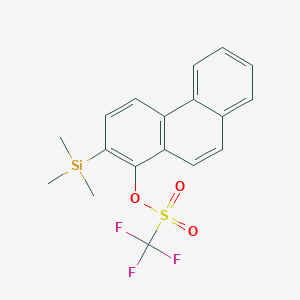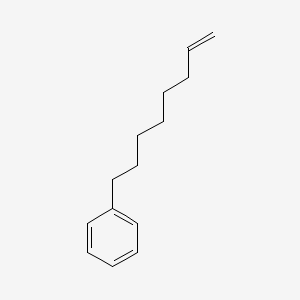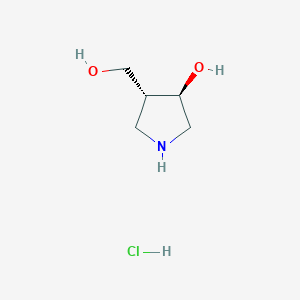
trans-4-(Hydroxymethyl)-3-pyrrolidinol hydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(Hydroxymethyl)-3-pyrrolidinol hydrochloride is a chemical compound with the CAS Number: 955028-06-5 . It has a molecular weight of 167.64 . The IUPAC name for this compound is (3R,4R)-4-(hydroxymethyl)piperidin-3-ol hydrochloride . It is a white solid and is stored at room temperature .
Synthesis Analysis
The synthesis of trans-4-hydroxy-L-proline, a similar compound, has been studied extensively. It is mainly produced via fermentative production by microorganisms . Metabolic engineering strategies have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-L-proline biosynthetic pathway . A recent study focused on designing the key nodes of anabolic pathway to enhance carbon flux and minimize carbon loss, thereby maximizing the production potential of microbial cell factories .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD), a glycyl radical enzyme (GRE), catalyzes the transformation of Hyp to (S)-Δ1-pyrroline-5-carboxylate (P5C) and water . This reaction is part of the catabolism of the abundant metabolite trans-4-hydroxy-L-proline .Physical And Chemical Properties Analysis
This compound is a white solid . It is stored at room temperature . .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal Chemistry
A notable application of pyrrolidinol derivatives is found in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research emphasizes the use of diversified hybrid catalysts—including organocatalysts, metal catalysts, and nanocatalysts—for synthesizing these scaffolds, underscoring the compound's role in developing lead molecules (Parmar, Vala, & Patel, 2023).
Advancements in Organic Electronics
The compound's derivatives have been investigated for their potential in organic electronics, particularly in the development of organic thermoelectric materials. The focus is on enhancing electrical conductivity and transparency in charge transport layers or electrical interconnects in devices such as solar cells and field-effect transistors. Methods to improve the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) by treating it with polar organic solvents and non-ionic surfactant polymers highlight the compound's relevance in organic technology advancements (Shi, Liu, Jiang, & Xu, 2015).
Contributions to Heterocyclic Chemistry
Research on pyrrolidine derivatives underscores their versatility in drug discovery, serving as scaffolds for generating compounds for treating human diseases. The review of bioactive molecules characterized by the pyrrolidine ring reveals its significant influence on the pharmacophore space, stereochemistry, and three-dimensional coverage of molecules. This demonstrates the compound's utility in medicinal chemistry for designing new drugs with varied biological profiles (Li Petri et al., 2021).
Environmental and Biological Applications
In environmental science, derivatives of pyrrolidinol have been explored for their anticorrosive properties, especially quinoline derivatives, which show effectiveness against metallic corrosion. This research area explores the chemical interactions that enable these derivatives to form stable chelating complexes, potentially leading to applications in protecting materials from environmental damage (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
Zukünftige Richtungen
While the future directions for this specific compound are not explicitly mentioned in the search results, piperidines, a class of compounds to which this compound belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions for this compound could involve its use in the synthesis of pharmaceuticals and further exploration of its properties and applications.
Wirkmechanismus
Target of Action
Trans-4-(Hydroxymethyl)-3-pyrrolidinol hydrochloride, also known as trans-4-hydroxyproline (T-4-HYP), is a valuable intermediate in the synthesis of antibiotic drugs . Its primary targets are proteins, primarily collagen and to a much lesser extent, non-collagen proteins .
Mode of Action
T-4-HYP is formed from the post-translational hydroxylation of proteins . Through metabolic engineering, these organisms can be modified to express p4h and produce t-4-hyp .
Biochemical Pathways
The synthesis of T-4-HYP involves several biochemical pathways. The α-ketoglutarate (α-KG) synthesis pathway and the L-proline synthesis with hydroxylation pathway are key to its production . The α-KG pathway is enhanced to reduce attrition, and L-proline consumption is inhibited to improve the contribution to proline synthesis with hydroxylation . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA .
Pharmacokinetics
The pharmacokinetics of T-4-HYP are influenced by the metabolic engineering strategies used in its production. The supply of NADPH is enhanced to improve the acid production capacity of the strain . The fermentation process of T-4-HYP is optimized using a continuous feeding method .
Result of Action
The result of these biochemical events is the efficient production of T-4-HYP in the microbial cell factory system . The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g . This is the highest value reported by microbial fermentation, representing a 63.1% increase compared with the highest existing reported yield .
Action Environment
The action environment significantly influences the production of T-4-HYP. The rate of sugar supplementation controls the dissolved oxygen concentrations during fermentation, and Fe 2+ is continuously fed to supplement the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O2 and Fe2+), enabling efficient production of T-4-HYP .
Eigenschaften
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQZDCFEDEAAX-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

